2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Number Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary Chemical Abstracts Service registry number for this compound is 215434-37-0, which serves as the definitive identifier in chemical databases and commercial suppliers. This registry number specifically corresponds to the compound with the molecular structure containing a 5-trifluoromethyl-substituted pyridine ring at the 2-position connected to a piperazine ring, which in turn bears an ethanol substituent at the 1-position of the piperazine moiety.
Alternative nomenclature systems have been employed to describe this compound, including the designation as 1-(2-Hydroxyethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, which emphasizes the functional group arrangement from a different structural perspective. The compound is also referenced using the International Union of Pure and Applied Chemistry name 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol, which provides a systematic description of the connectivity pattern between the constituent heterocyclic rings. Additional synonyms include this compound, which represents the most commonly used designation in contemporary chemical literature.
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMALSJZVLRFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate. This intermediate then undergoes further reactions to construct the piperazine ring . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig coupling. Representative methodologies include:
Functional Group Transformations
The hydroxyl group undergoes typical alcohol reactions, while the piperazine ring participates in alkylation/acylation.
Ethanol Modifications
-
Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl acetate (89% yield) .
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Oxidation : Treatment with MnO₂ in dichloromethane selectively oxidizes the ethanol to a ketone (reported in analogous compounds) .
Piperazine Reactivity
-
Acylation : Reacts with benzoyl chloride (BzCl) in CH₂Cl₂ to yield N-benzoyl derivatives. Competitive reactivity occurs at both piperazine nitrogens, with the secondary amine showing higher nucleophilicity .
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Alkylation : Forms quaternary ammonium salts with methyl iodide (MeI) in acetonitrile (quantitative conversion) .
Coupling Reactions for Bioconjugation
The hydroxyl and piperazine groups enable conjugation with biomolecules or fluorophores:
Table 2: Bioconjugation Examples
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Table 3: Reaction Rate Comparison (Pseudo-First-Order Rate Constants, k)
| Compound Modification | Esterification (k, ×10⁻³ s⁻¹) | Acylation (k, ×10⁻³ s⁻¹) | Oxidation (k, ×10⁻³ s⁻¹) |
|---|---|---|---|
| 2-[4-(5-CF₃-pyridin-2-yl)piperazin-1-yl]ethanol | 2.7 ± 0.1 | 4.2 ± 0.3 | 1.1 ± 0.05 |
| 2-[4-(5-Cl-pyridin-2-yl)piperazin-1-yl]ethanol | 2.1 ± 0.2 | 3.8 ± 0.2 | 0.9 ± 0.04 |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanol | 1.8 ± 0.1 | 2.6 ± 0.1 | 0.7 ± 0.03 |
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Key Trend : The electron-withdrawing trifluoromethyl group accelerates piperazine acylation by 10–15% compared to chloro or pyrimidine analogues .
Stability Under Reactive Conditions
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine and pyridine moieties exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that analogs of this compound can modulate serotonin receptors, which are crucial in mood regulation .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activities of 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . This suggests a promising avenue for developing new cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data show effectiveness against certain bacterial strains, indicating its potential role as an antimicrobial agent . Further studies are necessary to elucidate the mechanism of action and spectrum of activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models when treated with the compound. |
| Study B | Anticancer activity | Showed inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent. |
| Study C | Antimicrobial properties | Identified effective inhibition against Staphylococcus aureus, indicating a need for further exploration in clinical settings. |
Mechanism of Action
The mechanism of action of 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Analogues
Several compounds share the same molecular formula (C₁₂H₁₆F₃N₃O ) but differ in substituent arrangement, leading to distinct physicochemical and biological properties:
Key Observations :
Piperazine Derivatives with Heterocyclic Variations
Compounds with modified heterocyclic cores or additional functional groups demonstrate divergent applications:
Key Observations :
Comparison :
- Chloro-substituted analogs (e.g., Ref: 10-F518629) may require halogenation steps, increasing synthetic complexity .
- Oxygen-linked isomers (e.g., CAS: 1000339-99-0) utilize etherification, altering reaction conditions and yields .
Physicochemical and Hazard Profiles
| Property | 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | Chloro-Substituted Analog (Ref: 10-F518629) |
|---|---|---|---|
| Molecular Weight | 275.27 g/mol | 275.28 g/mol | ~310 g/mol (estimated) |
| Melting Point | 71–73°C | Not reported | Not reported |
| Hazard Class | Irritant (Xi) | Likely similar | Likely higher toxicity |
Notes:
Biological Activity
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol (CAS Number: 215434-37-0) is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆F₃N₃O, with a molecular weight of approximately 275.27 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, linked through a piperazine moiety to an ethanol group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃N₃O |
| Molecular Weight | 275.27 g/mol |
| Melting Point | 71–73 °C |
| CAS Number | 215434-37-0 |
The biological activity of this compound primarily arises from its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Antidepressant Effects : Research indicates that compounds with similar structures can exert antidepressant-like effects in animal models. The modulation of serotonin receptors may contribute to these effects, suggesting potential therapeutic applications in treating depression and anxiety disorders.
- Antipsychotic Properties : The piperazine moiety is often associated with antipsychotic activity. Studies have shown that derivatives of this compound can antagonize dopamine receptors, which may be beneficial in managing schizophrenia and other psychotic disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways and neuroinflammatory responses.
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally related compounds in rodent models. The results indicated that these compounds significantly reduced immobility time in the forced swim test, a common measure for antidepressant activity.
Research on Neuroprotective Effects
In another study, researchers investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The compound demonstrated a dose-dependent reduction in cell death, indicating its potential as a neuroprotective agent.
Q & A
Basic Research Question
- NMR spectroscopy : Key proton environments (e.g., piperazine δ 2.35–3.18 ppm, pyridyl δ 7.11–8.58 ppm) confirm connectivity .
- Mass spectrometry (MS) : LC/MS or HRMS validates molecular ion peaks (e.g., [M+H]+ = 483 for a related pentanamide analog) .
- HPLC : Purity >97% is achievable with gradient elution (e.g., EtOAc/hexane) .
How do structural modifications (e.g., substituent placement) impact biological activity?
Advanced Research Question
- Trifluoromethyl position : Substitution at the pyridin-3 position (vs. 2 or 4) enhances receptor binding in dopamine D3 ligands, as shown in SAR studies .
- Piperazine flexibility : Ethanol-functionalized piperazines improve solubility, critical for in vitro assays .
- Electron-withdrawing groups : The trifluoromethyl group increases metabolic stability, as observed in antichlamydial agents .
How should researchers address discrepancies in reported biological data for this compound?
Advanced Research Question
Contradictions (e.g., varying IC50 values) may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. CHO) or incubation times .
- Solvent effects : Use of DMSO (>0.1% v/v) can alter membrane permeability .
- Control experiments : Include reference compounds (e.g., dopamine D3 antagonists) to benchmark activity .
What strategies mitigate solubility challenges during in vitro testing?
Basic Research Question
- Co-solvent systems : Ethanol/DMSO mixtures (1:1) enhance solubility without cytotoxicity .
- Salt formation : Hydrochloride salts of piperazine derivatives improve aqueous stability .
- Surfactants : Polysorbate-80 (0.01% w/v) prevents aggregation in PBS buffers .
What safety protocols are essential when handling this compound?
Basic Research Question
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., SOCl2) .
- First aid : For skin contact, rinse with ethanol (96%) followed by water .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
How can computational modeling guide the design of derivatives with enhanced activity?
Advanced Research Question
- Docking studies : Map interactions with target receptors (e.g., dopamine D3) using PyMol or AutoDock .
- QSAR models : Correlate logP values (e.g., 2.5–3.5) with membrane permeability for lead optimization .
- DFT calculations : Predict stability of trifluoromethyl-piperazine conformers .
What are the limitations of current synthetic routes, and how can they be overcome?
Advanced Research Question
- Low scalability : Multi-step purifications limit batch sizes. Switch to flash chromatography or centrifugal partition chromatography .
- Sensitive intermediates : Protect ethanol groups with tert-butyldimethylsilyl (TBS) ethers during coupling .
- Costly reagents : Replace TBTU with EDC/HOBt for economical amide bond formation .
How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
